N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-3-CARBOXAMIDE N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-3-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 1448134-73-3
VCID: VC4524667
InChI: InChI=1S/C15H17NO2S/c1-11-5-3-4-6-13(11)14(18-2)9-16-15(17)12-7-8-19-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17)
SMILES: CC1=CC=CC=C1C(CNC(=O)C2=CSC=C2)OC
Molecular Formula: C15H17NO2S
Molecular Weight: 275.37

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-3-CARBOXAMIDE

CAS No.: 1448134-73-3

Cat. No.: VC4524667

Molecular Formula: C15H17NO2S

Molecular Weight: 275.37

* For research use only. Not for human or veterinary use.

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-3-CARBOXAMIDE - 1448134-73-3

Specification

CAS No. 1448134-73-3
Molecular Formula C15H17NO2S
Molecular Weight 275.37
IUPAC Name N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-3-carboxamide
Standard InChI InChI=1S/C15H17NO2S/c1-11-5-3-4-6-13(11)14(18-2)9-16-15(17)12-7-8-19-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17)
Standard InChI Key FPMDNYKEQMFDRE-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(CNC(=O)C2=CSC=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a thiophene ring substituted at the 3-position with a carboxamide group (–CONH–), which is further linked to a 2-methoxy-2-(2-methylphenyl)ethyl chain. Key structural attributes include:

  • Thiophene core: A sulfur-containing heterocycle known for enhancing metabolic stability and binding affinity in drug design .

  • Methoxy group: The 2-methoxy substituent on the phenethyl chain influences electronic distribution and solubility .

  • Methylphenyl group: The ortho-methyl group on the phenyl ring introduces steric hindrance, potentially modulating receptor interactions .

The IUPAC name, N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-3-carboxamide, reflects this arrangement, with the SMILES string COC(c1ccccc1C)CNC(=O)c1ccsc1 providing a precise topological representation .

Physicochemical Profile

PropertyValueSource
Molecular weight275.37 g/mol
Molecular formulaC₁₅H₁₇NO₂S
LogP (predicted)~2.8 (moderate lipophilicity)
SolubilityLimited aqueous solubility

The compound’s lipophilicity (LogP ~2.8) suggests moderate membrane permeability, aligning with trends observed in thiophene carboxamides . Aqueous solubility remains unquantified but is likely low due to the hydrophobic phenethyl and thiophene moieties.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-3-carboxamide typically involves a multi-step sequence:

  • Thiophene-3-carboxylic acid activation: Conversion to the corresponding acyl chloride using thionyl chloride (SOCl₂) .

  • Amide coupling: Reaction with 2-methoxy-2-(2-methylphenyl)ethylamine in the presence of a base (e.g., triethylamine) .

  • Purification: Chromatographic separation (e.g., silica gel column) to isolate the target compound .

Microwave-assisted synthesis has been employed for analogous thiophene carboxamides, reducing reaction times from hours to minutes . For example, 4-aminothiophene intermediates are often prepared via Gewald reactions, followed by functionalization at the 3-position .

Structural Analogues and SAR

Modifications to the core structure have been explored to enhance bioactivity:

  • Phenyl ring substitution: Electron-withdrawing groups (e.g., –Cl) at the para position improve kinase inhibition .

  • Methoxy positioning: Ortho-methoxy groups, as in this compound, favor COX-2 selectivity over COX-1.

  • Thiophene oxidation: Introducing electron-withdrawing groups (e.g., –CN) at the 5-position mitigates metabolic degradation .

Biological Activity and Mechanistic Insights

Cyclooxygenase (COX) Inhibition

Structural analogs of this compound exhibit potent COX-2 inhibition, with IC₅₀ values comparable to celecoxib. The methoxy and methyl groups on the phenethyl chain are critical for isoform selectivity, as demonstrated in molecular docking studies . For instance, replacing the methoxy group with a hydroxyl (–OH) reduces COX-2 affinity by 40%.

CompoundTargetIC₅₀ (μM)Cancer Model
CFI-400945VEGFR-20.01Colon cancer
OSI-930Tubulin0.4Multiple myeloma
Analogous thiophenesVEGFR-2/Tubulin0.59–1.29Hepatocellular

These analogues induce apoptosis via caspase-3 activation and G2/M cell cycle arrest, suggesting a similar mechanism for N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-3-carboxamide .

Pharmacological Applications and Challenges

Oncology Drug Development

Dual VEGFR-2/tubulin inhibition offers a multitarget approach to circumvent drug resistance in cancers . Structural optimization could enhance potency; for example, introducing a sulfonamide group at the thiophene 5-position improves tubulin binding by 70%.

Future Research Directions

  • In vivo pharmacokinetics: Assess oral bioavailability and half-life in rodent models.

  • Toxicity profiling: Evaluate hepatotoxicity and off-target effects in vitro.

  • Structural diversification: Explore ureido and sulfonamide derivatives to amplify kinase inhibition .

  • Combination therapies: Test synergy with checkpoint inhibitors (e.g., anti-PD-1) in immunocompetent models.

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